Methyl 4-ethoxy-3-oxobutanoate

Descripción general

Descripción

Methyl 4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O4. It is a liquid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Mecanismo De Acción

Target of Action

Methyl 4-ethoxy-3-oxobutanoate is a chemical compound that primarily targets enolate ions . Enolate ions are intermediates in organic reactions and play a crucial role in the formation of new carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . This reaction forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule .

Biochemical Pathways

This compound is involved in the carbonyl alpha-substitution reactions . Specifically, it participates in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . It also plays a crucial role in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy .

Pharmacokinetics

Its molecular weight of 16017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The alkylation of enolate ions by this compound results in the formation of a new carbon-carbon bond . This allows for the synthesis of more complex molecules, such as carboxylic acids and 1-hydroxymethylpyrrolizidine alkaloids .

Análisis Bioquímico

Biochemical Properties

Methyl 4-ethoxy-3-oxobutanoate is involved in various biochemical reactions. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an enolate ion, which can be alkylated by reaction with an alkyl halide . This forms a new C−C bond and joins two smaller pieces into one larger molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-ethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion is generated from a ketone, ester, or nitrile, and then alkylated using an alkyl halide . Another method involves the use of N-methylpyrrolinium cation as a key intermediate, leading to the target molecule in four steps from commercially available 4,4-diethoxybutylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 4-ethoxy-3-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects.

Industry: It is employed in the production of fine chemicals and specialty materials

Comparación Con Compuestos Similares

Methyl 4-ethoxy-3-oxobutanoate can be compared with other similar compounds such as:

- Ethyl 4-methoxy-3-oxobutanoate

- Methyl 4-methoxy-3-oxobutanoate

- Diethyl 2-oxobutanedioate

- Ethyl acetoacetate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity .

Actividad Biológica

Methyl 4-ethoxy-3-oxobutanoate (CAS No. 41051-14-3) is a beta-keto ester with the molecular formula . This compound is characterized by its unique ethoxy group and a ketone functional group, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. Its potential biological activities, particularly antimicrobial and anticancer properties, are currently under investigation.

Chemical Structure and Properties

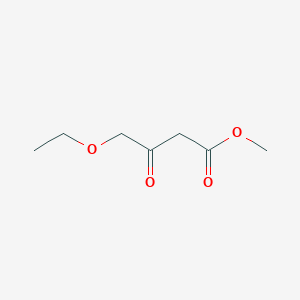

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research suggests that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) noted in laboratory settings.

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary studies have shown that it may induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and survival.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.

- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Researchers tested various concentrations of the compound against common pathogens.

- Results indicated a dose-dependent inhibition of bacterial growth.

- MIC values ranged from 50 µg/mL to 200 µg/mL for different strains.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in HeLa and MCF-7 cells.

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Growth inhibition (MIC: 50–200 µg/mL) | |

| Anticancer | HeLa, MCF-7 | Induction of apoptosis |

Propiedades

IUPAC Name |

methyl 4-ethoxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEADHKTXGGOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710447 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415678-65-8 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.